![molecular formula C14H19ClFNO3S B3806227 (2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine](/img/structure/B3806227.png)
(2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine
Übersicht
Beschreibung
(2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine, also known as TAK-659, is a selective inhibitor of the protein kinase B-cell lymphoma 2 (BTK). BTK is a key signaling molecule in B-cell receptor (BCR) signaling pathway, which plays an important role in the development and progression of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In recent years, TAK-659 has attracted a lot of attention from researchers due to its potential as a therapeutic agent for B-cell malignancies.
Wirkmechanismus
(2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine selectively binds to the active site of BTK and inhibits its activity. BTK is a key signaling molecule in the BCR signaling pathway, which is essential for the survival and proliferation of B-cell malignancies. By inhibiting BTK activity, (2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine blocks the downstream signaling pathways and induces apoptosis in B-cell lymphoma cells.
Biochemical and physiological effects:
(2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine has been shown to selectively inhibit BTK activity without affecting other kinases. In preclinical studies, (2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine has been shown to induce apoptosis in B-cell lymphoma cells and enhance the anti-tumor activity of other chemotherapeutic agents. In clinical studies, (2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine has demonstrated promising efficacy and safety profiles in patients with relapsed or refractory CLL and NHL.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine in lab experiments include its high selectivity for BTK, its ability to induce apoptosis in B-cell lymphoma cells, and its potential to enhance the anti-tumor activity of other chemotherapeutic agents. However, the limitations of using (2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine in lab experiments include its relatively low yield in synthesis, its high cost, and its potential toxicity in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of (2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine. First, further preclinical and clinical studies are needed to evaluate the efficacy and safety profiles of (2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine in combination with other chemotherapeutic agents. Second, the potential use of (2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine in other B-cell malignancies, such as Waldenström macroglobulinemia and mantle cell lymphoma, should be investigated. Third, the development of more efficient and cost-effective synthesis methods for (2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine is needed to facilitate its clinical translation. Finally, the potential use of (2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine as a diagnostic tool for B-cell malignancies should be explored.
Wissenschaftliche Forschungsanwendungen
(2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine has been extensively studied in preclinical and clinical studies for its potential as a therapeutic agent for B-cell malignancies. In preclinical studies, (2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine has been shown to inhibit BTK activity, induce apoptosis in B-cell lymphoma cells, and enhance the anti-tumor activity of other chemotherapeutic agents. In clinical studies, (2-chloro-6-fluoro-3-methoxybenzyl)(1,1-dioxidotetrahydro-3-thienyl)ethylamine has demonstrated promising efficacy and safety profiles in patients with relapsed or refractory CLL and NHL.
Eigenschaften
IUPAC Name |
N-[(2-chloro-6-fluoro-3-methoxyphenyl)methyl]-N-ethyl-1,1-dioxothiolan-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClFNO3S/c1-3-17(10-6-7-21(18,19)9-10)8-11-12(16)4-5-13(20-2)14(11)15/h4-5,10H,3,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEPBCJCNDOFFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC(=C1Cl)OC)F)C2CCS(=O)(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.